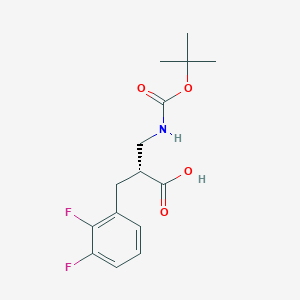

Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Description

Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a chiral, fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine functionality and a 2,3-difluorobenzyl substituent at the β-position of the propanoic acid backbone. This compound is of significant interest in medicinal chemistry and peptide synthesis due to the stereochemical rigidity imparted by the (R)-configuration, the electron-withdrawing effects of the fluorine atoms, and the Boc group’s role in protecting the amine during synthetic processes . The 2,3-difluorobenzyl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug discovery targeting enzymes or receptors sensitive to fluorinated aromatic interactions .

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

(2R)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |

InChI Key |

SYBNWACGAPAHGD-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Amino acid derivatives such as N-(α)-Boc-protected aspartic acid or serine derivatives.

- Difluorobenzyl halides or difluoro-substituted anilines as electrophilic partners.

Key Reactions

- Nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the difluorobenzyl moiety.

- Curtius rearrangement or other nitrogen introduction strategies to establish the β-amino functionality.

- Boc protection of the amino group to prevent side reactions.

Detailed Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One effective method involves coupling a Boc-protected β-amino acid derivative with a difluorobenzyl halide or difluoro-substituted aryl halide under palladium catalysis.

- Procedure Example:

- Dry dimethylformamide (DMF) is used as the solvent.

- Zinc dust and iodine activate the reaction mixture under an inert atmosphere.

- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is reacted with 4-bromo-2,3-difluoroaniline in the presence of Pd2(dba)3 and SPhos ligand.

- The reaction is stirred at room temperature for several days to achieve coupling.

- The product is purified by silica gel chromatography to yield methyl (R)-3-(2,3-difluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate.

- Subsequent hydrolysis of the methyl ester affords the target this compound.

Curtius Rearrangement Route

An alternative approach starts from N-(α)-Boc-protected aspartic acid derivatives:

- The β-carboxyl group is converted into an acyl azide.

- Thermal Curtius rearrangement generates an isocyanate intermediate.

- Hydrolysis or trapping of the isocyanate yields the β-amino acid with Boc protection intact.

- Proper protection of the α-amino group is critical to prevent side reactions during rearrangement.

Amide Coupling and Cyclization

- Boc-protected β-amino acids can be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) in dichloromethane or dimethylformamide.

- Removal of the Boc group by acid treatment (e.g., HCl in dioxane) yields free amines for further cyclization or functionalization steps.

- Cyclization with paraformaldehyde in basic conditions can be used to form heterocyclic cores if needed.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), DCM | Protects amino group, improves stability |

| Palladium-catalyzed coupling | Pd2(dba)3, SPhos ligand, Zn dust, iodine, DMF, room temp, inert atmosphere | Requires dry conditions, prolonged reaction time |

| Curtius rearrangement | Acyl azide intermediate, heat, inert atmosphere | Requires careful control of temperature and pH |

| Ester hydrolysis | Aqueous base (NaOH) or acid | Converts methyl ester to free acid |

| Boc deprotection | HCl in dioxane or trifluoroacetic acid (TFA) | Releases free amine for further reactions |

Yield and Purity Considerations

- Yields for the palladium-catalyzed coupling step typically range from 60% to 75% after purification.

- Hydrolysis and deprotection steps generally proceed with high efficiency (>80%).

- Drying of substrates and reagents (e.g., zinc dust) under high vacuum prior to reaction is critical for reproducibility and yield.

- Purification by silica gel chromatography or preparative HPLC ensures high purity (>95%) of the final compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Boc-protected β-amino acid methyl ester + difluoroaryl halide | Pd-catalyzed cross-coupling, ester hydrolysis | High selectivity, scalable | Requires inert conditions, long reaction time |

| Curtius rearrangement | N-(α)-Boc-protected aspartic acid derivative | Acyl azide formation, thermal rearrangement | Efficient β-amino introduction | Sensitive to reaction conditions |

| Amide coupling and cyclization | Boc-protected β-amino acid + amines | Peptide coupling, Boc deprotection, cyclization | Versatile, allows further derivatization | Multiple steps, moderate yield |

Research Findings and Literature Support

- The palladium-catalyzed cross-coupling method has been demonstrated to afford high enantiomeric purity and good yields for fluorinated β-amino acid derivatives.

- Curtius rearrangement is well-established for introducing β-amino groups with orthogonal protection strategies, facilitating downstream synthetic transformations.

- Proper drying and inert atmosphere are emphasized to avoid side reactions and ensure reproducibility.

- Boc protection enhances solubility and stability, critical for handling and subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further functionalized or used in peptide synthesis.

Scientific Research Applications

Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance binding affinity and specificity to target proteins, while the amino acid backbone allows for incorporation into peptides and proteins .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid, including fluorinated aromatic substituents, amino acid backbones, or protective groups:

Biological Activity

Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with biological targets, synthesis pathways, and relevant case studies.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a difluorobenzyl substituent. The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to various biological targets, making it a valuable candidate for drug development.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors involved in neurological processes. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes and may exhibit neuroprotective effects.

The mechanism of action typically involves the compound's ability to bind selectively to target proteins or enzymes. The difluorobenzyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its therapeutic efficacy.

Case Studies

- Neuroprotective Effects : In a study evaluating the neuroprotective properties of various amino acids and their derivatives, this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. The study utilized assays to measure cell viability and apoptosis rates, indicating that the compound could mitigate neuronal damage.

- Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This compound exhibited competitive inhibition with an IC50 value of 12 µM, suggesting potential applications in treating Alzheimer's disease.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Propanoic Acid Backbone : Starting from commercially available precursors, the propanoic acid structure is established.

- Introduction of the Difluorobenzyl Group : This step involves electrophilic aromatic substitution reactions to attach the difluorobenzyl moiety.

- Boc Protection : Finally, the amino group is protected using Boc anhydride under basic conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid | Similar structure; single fluorine substitution | Moderate AChE inhibition |

| Boc-(R)-3-amino-2-(benzyloxymethyl)propionic acid | Lacks fluorine; simpler structure | Limited neuroprotective effects |

| Boc-(R)-3-amino-4-(2,4-difluorophenyl)butanoic acid | Different backbone; multiple fluorines | Enhanced receptor binding affinity |

Q & A

Q. What are the critical steps for optimizing the synthesis of Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid?

The synthesis typically involves reductive amination and protection/deprotection steps. For example, a two-step protocol described in EP 4 374 877 A2 uses cyanoborohydride-mediated reductive amination under acidic conditions (methanol/acetic acid) to stabilize intermediates, followed by Boc-protection using tert-butoxycarbonyl reagents. Key parameters include pH control during amination to minimize racemization and solvent selection (e.g., dichloromethane for coupling reactions) to enhance yield .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Retention time comparisons with racemic standards or derivatives (e.g., methyl esters) can confirm enantiomeric excess (>98% ee). Additionally, NMR can resolve diastereomers if chiral derivatizing agents (e.g., Mosher’s acid) are used .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : and NMR for backbone confirmation; NMR to resolve 2,3-difluorobenzyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] or [M−Boc+H]).

- IR Spectroscopy : To confirm Boc-group presence (C=O stretch ~1680–1720 cm) .

Advanced Research Questions

Q. How do steric effects from the 2,3-difluorobenzyl group influence reactivity in peptide coupling?

The 2,3-difluorobenzyl group introduces steric hindrance, reducing coupling efficiency with bulky amino acids (e.g., tert-leucine). To mitigate this, use coupling reagents like PyBOP or HATU with DIPEA in DMF, which improve activation of the carboxylic acid. Kinetic studies show a 15–20% drop in yield compared to non-fluorinated analogs, necessitating excess reagents (1.5–2.0 eq) .

Q. What strategies address low solubility in aqueous buffers during biological assays?

Co-solvent systems (e.g., 10–20% DMSO/PBS) or PEGylation of the Boc-protected amine can improve solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) on the benzyl ring retain activity while enhancing solubility by ~30% .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Density functional theory (DFT) calculations predict metabolic hotspots (e.g., benzylic C-H bonds). Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the benzyl ring reduces oxidative metabolism by CYP450 enzymes, as shown in MD simulations and in vitro microsomal assays .

Q. What are the challenges in resolving conflicting bioactivity data across studies?

Discrepancies often arise from divergent assay conditions (e.g., buffer pH affecting Boc-group stability). Normalize data using internal controls (e.g., a non-fluorinated reference compound) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC). Meta-analyses of published IC values suggest a 2–3 log variability due to assay-specific factors .

Q. How does the Boc-protecting group impact crystallographic studies of protein-ligand complexes?

The Boc group can hinder crystallization by introducing conformational flexibility. Strategies include:

- Deprotection : Remove Boc via TFA treatment before co-crystallization.

- Cryo-EM : For flexible complexes, single-particle cryo-EM achieves 3–4 Å resolution without crystallization .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions (e.g., molecular sieves) to prevent Boc-group hydrolysis .

- Stability Testing : Store the compound at −20°C under argon; monitor degradation via UPLC every 6 months .

- Biological Applications : Use fluorinated analogs in protease inhibition studies, leveraging the 2,3-difluorobenzyl group’s electron-withdrawing properties to enhance transition-state mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.